

# A Technical Guide to the Fundamental Chemistry of the Imide Group in Tetrahydrophthalimide

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## Compound of Interest

Compound Name: *cis-1,2,3,6-Tetrahydrophthalimide*

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**Abstract:** The tetrahydrophthalimide (THPI) scaffold is a cornerstone in modern synthetic chemistry, serving as a versatile intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.<sup>[1][2]</sup> Its utility is largely dictated by the unique chemical properties of its cyclic imide group. This guide provides an in-depth examination of the fundamental chemistry of this functional group, focusing on its structure, physicochemical properties, and core reactivity. We will explore key transformations such as N-alkylation and ring hydrolysis, present standardized experimental protocols, and summarize relevant quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the tetrahydrophthalimide core for application in synthesis and molecular design.

## Structure and Physicochemical Properties

Tetrahydrophthalimide is a bicyclic organic compound featuring a succinimide ring fused to a cyclohexene ring.<sup>[1]</sup> The most common isomer is **cis-1,2,3,6-tetrahydrophthalimide**, which is synthesized via a Diels-Alder reaction.<sup>[3]</sup> At room temperature, it presents as a white to off-white crystalline solid.<sup>[1]</sup>

The imide functional group consists of two acyl groups bonded to a central nitrogen atom.<sup>[4]</sup> This arrangement results in significant resonance delocalization of the nitrogen lone pair across both carbonyl groups, which imparts high polarity and greater resistance to hydrolysis.

compared to related acid anhydrides.[4] The N-H proton of the imide is weakly acidic, a critical feature that governs its reactivity.[4]

## Data Presentation: Physicochemical Properties

The quantitative properties of **cis-1,2,3,6-tetrahydrophthalimide** are summarized below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	[5][6]
Molecular Weight	151.16 g/mol	[5][6]
Appearance	White to off-white crystalline solid	[1]
Melting Point	129-133 °C	
Predicted pKa (N-H)	~11.69	[7]
Solubility	Sparingly soluble in water; soluble in polar organic solvents	[1][8]

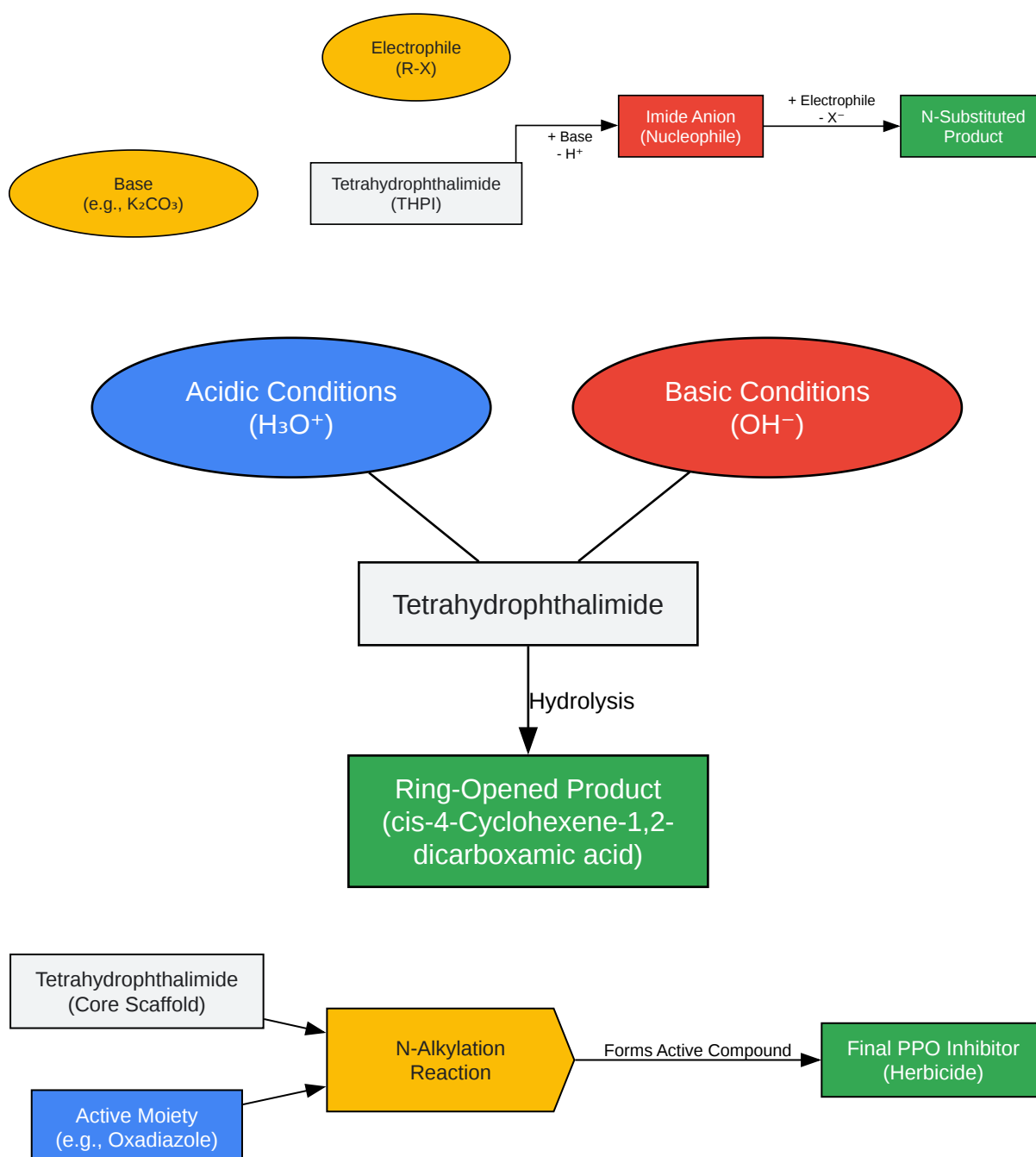
## Core Reactivity of the Imide Group

The chemical behavior of tetrahydrophthalimide is dominated by the reactivity of its imide functional group. The key transformations are driven by the acidity of the N-H proton and the susceptibility of the carbonyl carbons to nucleophilic attack.

## Acidity and N-Substitution

The proton on the imide nitrogen is significantly more acidic (predicted pKa ≈ 11.69) than that of a typical amide (pKa ≈ 18) due to the stabilization of the resulting conjugate base through resonance across two carbonyl groups.[4][7][9] This acidity allows for easy deprotonation by moderately strong bases, such as potassium carbonate or potassium hydroxide, to form a nucleophilic imide anion.[4][10]

This anion is a key intermediate in N-alkylation reactions, which are fundamental to the Gabriel synthesis of primary amines and the creation of diverse N-substituted tetrahydrophthalimide derivatives.[8][11] The reaction of the potassium salt of tetrahydrophthalimide with an alkyl halide, for example, allows for the introduction of a wide array of functional groups at the nitrogen position.[8]



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